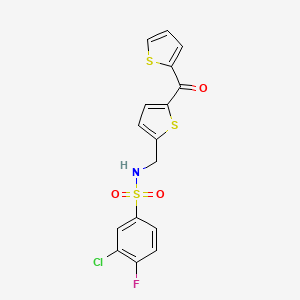

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide nitrogen is linked via a methylene bridge to a thiophene ring, which is further functionalized with a thiophene-2-carbonyl group. This structural architecture combines electron-withdrawing substituents (Cl, F) and aromatic heterocycles (thiophene), features common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3S3/c17-12-8-11(4-5-13(12)18)25(21,22)19-9-10-3-6-15(24-10)16(20)14-2-1-7-23-14/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBFXKCWPBAZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, compounds structurally similar to 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, related compounds have been tested against colon, melanoma, and breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .

Case Studies

- Antimicrobial Evaluation : A study on thiopyrimidine-benzenesulfonamide compounds highlighted their effectiveness against antibiotic-resistant strains. These findings suggest that similar structures could be developed into effective antimicrobial agents .

- Anticancer Research : In a series of experiments involving novel benzenesulfonamide derivatives, researchers reported significant anticancer activity against multiple cancer types. The mechanisms involved include the disruption of cellular processes leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or the sulfonamide group can enhance biological activity or selectivity towards specific targets.

| Modification | Effect |

|---|---|

| Substitution on thiophene ring | Increased potency against specific cancer cell lines |

| Variation in sulfonamide group | Enhanced antimicrobial activity |

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or cellular transport mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related sulfonamide derivatives from the literature, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, F, CF₃) exhibit higher melting points (MPs) due to increased dipole-dipole interactions. For example:

Electron-Donating Groups (EDGs): Methoxy (OMe) or methyl groups reduce MPs:

Spectroscopic Profiles

- IR Spectroscopy: Sulfonamide derivatives consistently show SO₂ stretching vibrations near 1320–1123 cm⁻¹ . The target compound’s thiophene-carbonyl group would introduce C=O stretches ~1650–1700 cm⁻¹, absent in simpler analogs like 28 .

- NMR Spectroscopy: Thiophene protons typically resonate at δ 7.10–8.17 ppm (e.g., compound 28 : δ 7.10–8.17 ppm for aromatic H) . The target’s methylene bridge (SCH₂) would appear near δ 4.32 ppm, similar to 28 .

Tabulated Comparison of Analogous Compounds

Biological Activity

The compound 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Synthesis

The synthesis of this sulfonamide involves several steps, typically starting from commercially available thiophene derivatives and chlorinated benzenes. The reaction conditions often include:

- Formation of Thiophene Derivatives: Using thiophene-2-carbonyl chloride.

- N-Alkylation: Introducing the N-methyl group via alkylation reactions.

- Sulfonamide Formation: Reacting with sulfonyl chlorides under basic conditions.

Biological Activity

Research into the biological activity of this compound indicates several promising effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, a series of benzenesulfonamides demonstrated significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from to .

Antiviral Properties

Some derivatives of benzenesulfonamides have been evaluated for their antiviral activity. In vitro studies indicated that compounds with thiophene moieties showed effectiveness against viral replication pathways, potentially inhibiting enzymes critical for viral life cycles .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Compounds similar to this sulfonamide have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Modulation of Cellular Pathways: The interaction with signaling pathways related to inflammation and cell proliferation is also a likely mechanism .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Study: A study on a series of benzenesulfonamides found that the presence of electron-withdrawing groups enhanced antibacterial activity against Gram-positive bacteria .

- Antiviral Efficacy: Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against viruses such as HIV and HCV, suggesting a strong potential for therapeutic applications .

- Cytotoxicity Assessment: Evaluations in human cell lines revealed low cytotoxicity for compounds similar to this compound, indicating a favorable safety profile for further development .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₄ClF₂N₁O₂S₁ |

| Antimicrobial Activity | MIC: 10 - 50 µg/mL |

| Antiviral Activity | EC50: Low micromolar range |

| Cytotoxicity | Low cytotoxicity in human cell lines |

Q & A

Q. What synthetic strategies are recommended for constructing the thiophene-carbonyl-thiophene scaffold in this compound?

- Methodology : The thiophene-carbonyl-thiophene moiety can be synthesized via Friedel-Crafts acylation, where a thiophene derivative (e.g., 2-thiophenecarboxylic acid) is activated with a coupling agent like DCC/DMAP. Subsequent nucleophilic substitution or Suzuki-Miyaura cross-coupling can introduce the benzenesulfonamide group. For example, describes similar thiazole-quinazolinone hybrids synthesized via multi-step condensation and cyclization reactions under anhydrous conditions .

- Key Steps :

- Use of NaH as a base for deprotonation in THF () .

- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the sulfonamide and fluorinated aromatic regions of this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm sulfonamide (-SO₂NH-) connectivity and fluorine substitution patterns. Fluorine’s deshielding effect typically shifts aromatic protons downfield (δ 7.2–8.0 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula, especially given the chlorine/fluorine isotopic pattern.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Approach :

- In vitro enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) using fluorometric assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values. highlights sulfonamide derivatives evaluated for antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to a target receptor?

- Strategy :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target protein (e.g., EGFR or PARP).

- Focus on the sulfonamide group’s hydrogen-bonding interactions and the thiophene-carbonyl moiety’s π-π stacking potential. discusses similar pyridine-benzamide derivatives designed for agrochemical targets .

- Validation :

Compare docking scores with experimental IC₅₀ values to refine force field parameters.

- Validation :

Q. What experimental controls are critical when reconciling contradictory bioactivity data across studies?

- Recommendations :

- Standardize assay conditions (e.g., pH, temperature, and solvent concentration). For instance, emphasizes replicable protocols for synthesis and characterization .

- Include positive controls (e.g., known sulfonamide inhibitors like acetazolamide) and validate cell line authenticity via STR profiling.

- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm results.

Q. How can structure-activity relationship (SAR) studies improve the compound’s metabolic stability?

- SAR Design :

- Synthesize analogs with modified substituents:

- Replace the thiophene-carbonyl group with furan or pyrrole derivatives ( lists alternative heterocycles) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide ring to enhance metabolic resistance (see for trifluoromethyl analogs) .

- Evaluation :

- Assess stability in liver microsomes (human/rat) and monitor metabolites via LC-MS.

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

- Solutions :

- Optimize solvent polarity: Use mixed solvents (e.g., DCM/hexane) for gradual crystallization. provides detailed recrystallization protocols for sulfonamides .

- Employ seeding with pre-characterized crystals (from X-ray data in ) .

- Monitor polymorph formation via PXRD and DSC during process development.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar sulfonamide derivatives?

- Root Causes :

- Variability in reaction conditions (e.g., anhydrous vs. moist solvents). reports yields >70% under strict inert atmospheres .

- Impurity profiles affecting crystallization efficiency.

- Resolution :

- Replicate procedures from high-yield studies (e.g., ’s NaH-mediated reactions) .

- Use in situ monitoring (TLC/HPLC) to identify side products and adjust stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.